Cas no 2228568-68-9 (tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate)
2228568-68-9 structure
Product Name:tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate
Numéro CAS:2228568-68-9
Le MF:C15H18F3NO3
Mégawatts:317.303534984589
CID:5856560
PubChem ID:165621118
Update Time:2025-05-24
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate
- EN300-1887691
- tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate
- 2228568-68-9
-
- Piscine à noyau: 1S/C15H18F3NO3/c1-15(2,3)22-14(21)19(4)10(8-20)5-9-6-12(17)13(18)7-11(9)16/h6-8,10H,5H2,1-4H3
- La clé Inchi: JLSWZEFITYMFMF-UHFFFAOYSA-N
- Sourire: FC1C=C(C(=CC=1CC(C=O)N(C)C(=O)OC(C)(C)C)F)F
Propriétés calculées
- Qualité précise: 317.12387792g/mol
- Masse isotopique unique: 317.12387792g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 6
- Complexité: 400
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 46.6Ų
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1887691-0.05g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.1g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.25g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-0.5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-1.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-2.5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-5.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-10.0g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1887691-1g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1887691-5g |
tert-butyl N-methyl-N-[1-oxo-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
2228568-68-9 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate Littérature connexe
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
2228568-68-9 (tert-butyl N-methyl-N-1-oxo-3-(2,4,5-trifluorophenyl)propan-2-ylcarbamate) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif